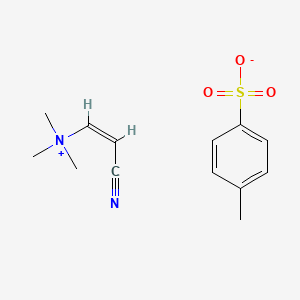
Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-aminothiazole-4-carboxylate with different aldehydes and ketones. The reaction typically takes place under reflux conditions in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and analgesic properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A basic thiazole derivative with similar biological activities.
Ethyl 2-aminothiazole-4-carboxylate: A closely related compound with comparable chemical properties.
4-Phenylthiazole-2-amine: Another thiazole derivative with distinct biological activities
Uniqueness
Ethyl 2-amino-4-O-tolylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H14N2O2S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
ethyl 2-amino-4-(2-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,14,15) |
Clé InChI |
JWBDPIPCTJKABS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
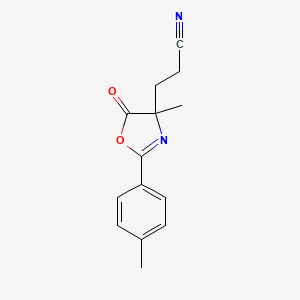
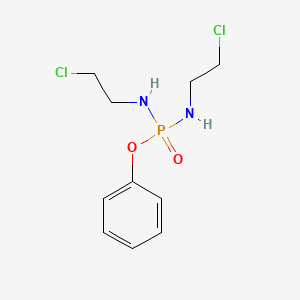


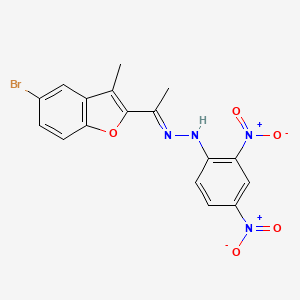
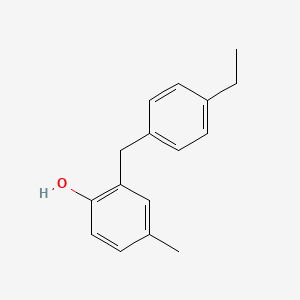


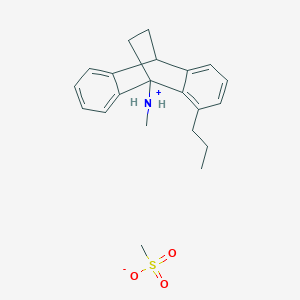
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
